[(2,3-Dichlorophenyl)methyl](pentan-3-yl)amine
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Overview
Description
(2,3-Dichlorophenyl)methylamine is an organic compound with the molecular formula C12H17Cl2N and a molecular weight of 246.18 g/mol It is characterized by the presence of a dichlorophenyl group attached to a pentan-3-ylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dichlorophenyl)methylamine typically involves the reaction of 2,3-dichlorobenzyl chloride with pentan-3-ylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of (2,3-Dichlorophenyl)methylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures such as NMR, HPLC, and LC-MS are employed to monitor the product’s purity and composition .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dichlorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like hydroxide ions (OH-) or amines under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted dichlorophenyl derivatives.
Scientific Research Applications
(2,3-Dichlorophenyl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,3-Dichlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
Comparison with Similar Compounds
(2,3-Dichlorophenyl)methylamine can be compared with other similar compounds, such as:
- (2,4-Dichlorophenyl)methylamine
- (2,5-Dichlorophenyl)methylamine
- (3,4-Dichlorophenyl)methylamine
These compounds share structural similarities but differ in the position of the chlorine atoms on the phenyl ring, which can influence their chemical reactivity and biological activity. (2,3-Dichlorophenyl)methylamine is unique due to its specific substitution pattern, which may confer distinct properties and applications .
Properties
Molecular Formula |
C12H17Cl2N |
---|---|
Molecular Weight |
246.17 g/mol |
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]pentan-3-amine |
InChI |
InChI=1S/C12H17Cl2N/c1-3-10(4-2)15-8-9-6-5-7-11(13)12(9)14/h5-7,10,15H,3-4,8H2,1-2H3 |
InChI Key |
QUUGYXJISBCPOL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NCC1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
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